molecular formula C9H7ClFN B13611788 3-(2-Chloro-4-fluorophenyl)propanenitrile

3-(2-Chloro-4-fluorophenyl)propanenitrile

Cat. No.: B13611788
M. Wt: 183.61 g/mol
InChI Key: OGJHXRRBBIYVNK-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-fluorophenyl)propanenitrile is an organic compound with the molecular formula C9H7ClFN It is a derivative of propanenitrile, where the phenyl ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-fluorophenyl)propanenitrile typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-fluorophenyl)propanenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Electrophilic Substitution: Halogenating agents such as bromine (Br2) or iodine (I2) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing chlorine or fluorine.

    Reduction: Amines or other reduced forms of the nitrile group.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

3-(2-Chloro-4-fluorophenyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-fluorophenyl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-2-fluorophenyl)propanenitrile
  • 2-(3-Chloro-4-fluorophenyl)-2-(propylamino)propanenitrile

Uniqueness

3-(2-Chloro-4-fluorophenyl)propanenitrile is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both chlorine and fluorine atoms can enhance its stability and alter its interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C9H7ClFN

Molecular Weight

183.61 g/mol

IUPAC Name

3-(2-chloro-4-fluorophenyl)propanenitrile

InChI

InChI=1S/C9H7ClFN/c10-9-6-8(11)4-3-7(9)2-1-5-12/h3-4,6H,1-2H2

InChI Key

OGJHXRRBBIYVNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CCC#N

Origin of Product

United States

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